molecular formula C9H16N4O7 B1263244 Canavaninosuccinate CAS No. 56073-32-6

Canavaninosuccinate

Cat. No.: B1263244
CAS No.: 56073-32-6
M. Wt: 292.25 g/mol
InChI Key: SGYMGUGIGTWWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Canavaninosuccinate is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Hepatic Synthesis and Conversion to Guanidinosuccinate

Canavaninosuccinate is synthesized in the liver from ureidohomoserine and aspartate, a process significantly influenced by argininosuccinate synthetase activity. This synthesis leads to the formation of guanidinosuccinate through reductive cleavage. The study by Koller, Aldwin, and Natelson (1975) provides a detailed mechanism of this synthesis, highlighting the role of this compound in the formation of guanidino compounds (Koller, Aldwin, & Natelson, 1975).

Role in Mammalian Metabolism

Rosenthal (1978) discusses the potential involvement of this compound in mammalian intermediary metabolism, particularly in relation to a group of non-protein amino acids of higher plants. This research offers insights into the biochemical and clinical implications of this compound in mammalian systems (Rosenthal, 1978).

Biosynthesis from Canavanine and Fumarate in Kidney

Walker (1955) identified the synthesis of canavaninosuccinic acid from canavanine and fumarate in hog kidney. This study elucidates the enzyme-mediated conversion processes, highlighting the biochemical pathway involving this compound in the kidney (Walker, 1955).

Formation from Canaline and Carbamoyl Phosphate

A study by Natelson, Koller, Tseng, and Dods (1977) demonstrates that human liver-tissue extracts can mediate the formation of this compound from canaline and carbamoyl phosphate, further elucidating its role in the metabolism of guanidino compounds (Natelson, Koller, Tseng, & Dods, 1977).

Biochemical Investigations in Plants

Rosenthal (1972) investigates the biochemistry of canavanine in the Jack Bean Plant, Canavalia ensiformis, showing that canavaninosuccinic acid is part of a series of reactions analogous to the ornithine-urea cycle in plants (Rosenthal, 1972).

Properties

CAS No.

56073-32-6

Molecular Formula

C9H16N4O7

Molecular Weight

292.25 g/mol

IUPAC Name

2-[[amino-[(3-amino-3-carboxypropoxy)amino]methylidene]amino]butanedioic acid

InChI

InChI=1S/C9H16N4O7/c10-4(7(16)17)1-2-20-13-9(11)12-5(8(18)19)3-6(14)15/h4-5H,1-3,10H2,(H,14,15)(H,16,17)(H,18,19)(H3,11,12,13)

InChI Key

SGYMGUGIGTWWLU-UHFFFAOYSA-N

SMILES

C(CONC(=NC(CC(=O)O)C(=O)O)N)C(C(=O)O)N

Canonical SMILES

C(CONC(=NC(CC(=O)O)C(=O)O)N)C(C(=O)O)N

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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